molecular formula C18H21FN2O3 B2845725 1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2194847-79-3

1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2845725
CAS No.: 2194847-79-3
M. Wt: 332.375
InChI Key: PFBJJWWAQIUNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C18H21FN2O3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 3-fluoro-4-methylphenyl group and an azetidin-3-yl group. The exact three-dimensional structure would need to be determined through methods such as X-ray crystallography.


Physical and Chemical Properties Analysis

The molecular weight of the compound is 332.375. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the resources I have.

Scientific Research Applications

PET Imaging of nAChRs

One significant application involves the synthesis and in vivo binding properties of fluorinated derivatives for positron emission tomography (PET) imaging. A study by Doll et al. (1999) describes the synthesis of a potent and selective ligand for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, suitable for PET imaging of central nAChRs. This compound shows promise due to its selectivity and ability to modulate cerebral uptake by the endogenous ligand acetylcholine, making it suitable for brain imaging applications (Doll et al., 1999).

Biotransformation and Metabolic Pathways

Lindgren et al. (2013) explored the biotransformation of β-secretase inhibitors, highlighting the metabolic fate of compounds containing pyridine and pyrimidine rings. The study reveals an unusual metabolic pathway involving ring contraction, which is significant for understanding the metabolic stability and potential toxicity of these inhibitors (Lindgren et al., 2013).

Fluorescent Organoboron Complexes

Research on unsymmetrical organoboron complexes containing imidazolidine dione moieties by Garre et al. (2019) showed the development of highly fluorescent compounds. These findings are relevant for bioorthogonal chemistry and developing fluorescent probes for biological imaging (Garre et al., 2019).

Spirofluorenes and Biological Activity

Abou-Gharbia et al. (1978) synthesized spirofluorenes with potential biological interest, indicating the broad applicability of such compounds in medicinal chemistry for developing new therapeutic agents (Abou-Gharbia et al., 1978).

Antimicrobial and Antitubercular Studies

Haddad et al. (2015) synthesized spiro[pyrrolidin-2,3′-oxindoles] and screened them for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several compounds exhibited activities comparable to standard drugs, highlighting the potential of spiro compounds in treating infectious diseases (Haddad et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have. The biological activity of pyrrolidine derivatives can vary widely depending on the specific substituents and stereochemistry .

Future Directions

Pyrrolidine derivatives are of great interest in drug discovery due to their versatile structure and wide range of biological activities . Future research may focus on exploring different substituents and stereochemistries to develop new compounds with desired biological profiles.

Properties

IUPAC Name

1-[[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-12-2-3-13(8-15(12)19)4-5-16(22)20-9-14(10-20)11-21-17(23)6-7-18(21)24/h2-3,8,14H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBJJWWAQIUNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.